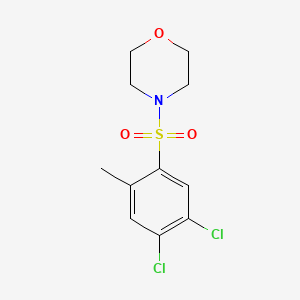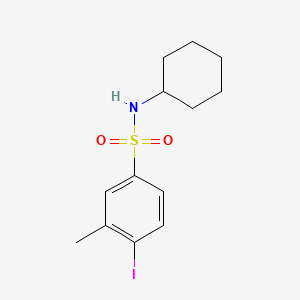
Vat Yellow 46
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vat Yellow 46 is a synthetic dye belonging to the vat dye class, known for its excellent fastness properties. Vat dyes are characterized by their insolubility in water and their application process, which involves reduction to a soluble form before dyeing and subsequent oxidation to develop the final color. This compound is used primarily in the textile industry for dyeing cellulosic fibers such as cotton and rayon.
Vorbereitungsmethoden
The synthesis of Vat Yellow 46 involves several steps. One common method includes the recrystallization of 1,5-dibenzoylnaphthalene in monochlorobenzene, followed by fusion in a melt of aluminum chloride. The resulting product can be further purified by bleaching with sodium hypochlorite to achieve a brighter shade . Industrial production methods often involve multiple synthetic steps, which can increase the consumption of raw materials and generate significant amounts of wastewater and hazardous waste .
Analyse Chemischer Reaktionen
Vat Yellow 46 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form in an alkaline solution of sodium hydrosulfite, making it soluble in water.
Oxidation: After application to the fiber, the leuco form is oxidized back to the insoluble dye, fixing it onto the fiber.
Substitution: Various substituents can be introduced into the dye molecule to modify its properties.
Common reagents used in these reactions include sodium hydrosulfite for reduction and air or other oxidizing agents for oxidation . The major products formed from these reactions are the leuco form of the dye during reduction and the original dye during oxidation.
Wissenschaftliche Forschungsanwendungen
Vat Yellow 46 has several scientific research applications:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Medicine: Explored for its potential use in medical diagnostics and treatment devices due to its stability and non-toxic properties.
Wirkmechanismus
The mechanism of action of Vat Yellow 46 involves its reduction to a soluble leuco form, which can penetrate the fiber. Once inside the fiber, the leuco form is oxidized back to the insoluble dye, fixing it firmly onto the fiber. This process ensures the dye’s excellent fastness properties, as the insoluble form is resistant to washing and light .
Vergleich Mit ähnlichen Verbindungen
Vat Yellow 46 can be compared with other vat dyes such as Vat Yellow 1 and Vat Blue 4. While all vat dyes share similar application processes and fastness properties, this compound is unique in its specific shade and chemical structure. Similar compounds include:
Vat Yellow 1: Known for its bright yellow shade and excellent fastness properties.
Vat Blue 4: Commonly used for dyeing denim and known for its deep blue color.
This compound stands out due to its specific shade and the particular synthetic route used for its production, making it a valuable dye in the textile industry.
Eigenschaften
CAS-Nummer |
12237-50-2 |
|---|---|
Molekularformel |
2C8H12.2CH3ORh |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Iodo-3-methylphenyl)sulfonyl]piperidine](/img/structure/B1172180.png)
![cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine](/img/structure/B1172182.png)


